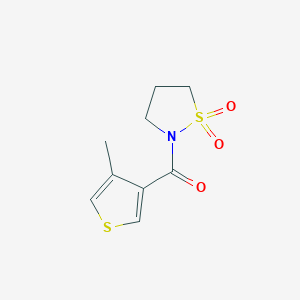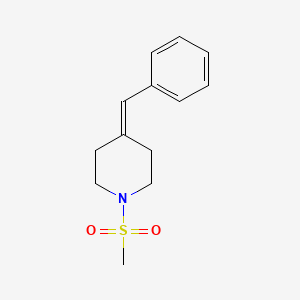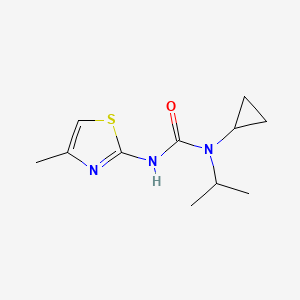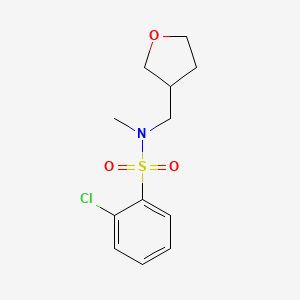![molecular formula C16H25N3 B7584290 4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane](/img/structure/B7584290.png)
4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane, also known as MPD, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. MPD is a spirocyclic compound that contains a pyridine ring and a diazaspiro ring system.
Wirkmechanismus
The mechanism of action of 4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane involves its binding to the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor that is involved in the regulation of dopamine neurotransmission. 4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane binds to the receptor and induces a conformational change, leading to the activation of downstream signaling pathways. The activation of the dopamine D3 receptor by 4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane can modulate dopamine release and uptake, which may have implications for the treatment of neurological and psychiatric disorders.
Biochemical and Physiological Effects
4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane can inhibit the uptake of dopamine in cells that express the dopamine transporter. 4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane has also been shown to increase dopamine release in certain brain regions, such as the prefrontal cortex and nucleus accumbens. In vivo studies have demonstrated that 4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane can decrease cocaine self-administration in rats, suggesting that it may have potential as a treatment for drug addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane in lab experiments is its high affinity and selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the role of the dopamine D3 receptor in various physiological and pathological processes. However, one limitation of using 4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms.
Zukünftige Richtungen
There are several future directions for the research on 4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane. One potential direction is the development of new drugs that target the dopamine D3 receptor using 4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane as a lead compound. Another direction is the investigation of the role of the dopamine D3 receptor in various neurological and psychiatric disorders using 4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane as a pharmacological tool. Additionally, further studies are needed to elucidate the precise mechanism of action of 4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane and its effects on dopamine neurotransmission.
Synthesemethoden
The synthesis of 4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane involves the reaction of 2-pyridinemethanol with 1,4-diazaspiro[5.5]undecane in the presence of para-toluenesulfonic acid as a catalyst. The reaction proceeds through an intramolecular cyclization process, resulting in the formation of 4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane. The yield of the synthesis process is around 70%.
Wissenschaftliche Forschungsanwendungen
4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane has been studied for its potential pharmacological properties, including its activity as a dopamine D3 receptor ligand. The dopamine D3 receptor is a target for the treatment of various neurological and psychiatric disorders, such as schizophrenia, Parkinson's disease, and drug addiction. 4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane has been shown to have high affinity and selectivity for the dopamine D3 receptor, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
4-methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3/c1-18-11-12-19(13-15-7-3-6-10-17-15)16(14-18)8-4-2-5-9-16/h3,6-7,10H,2,4-5,8-9,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEQELGPWLZRGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2(C1)CCCCC2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-[(1-ethylcyclopropyl)methylamino]-1-oxo-3-phenylpropan-2-yl]furan-2-carboxamide](/img/structure/B7584211.png)

![3-(Cyclopropylmethyl)-2-(1-methylimidazol-2-yl)-1,3-diazaspiro[4.4]nonan-4-one](/img/structure/B7584220.png)
![3-[(2-methylphenyl)methyl]-N-pyridin-3-ylazetidine-1-carboxamide](/img/structure/B7584225.png)
![3-(Cyclopropylmethyl)-2-(furan-2-yl)-1,3-diazaspiro[4.4]nonan-4-one](/img/structure/B7584236.png)
![5-[(4-Benzylidenepiperidin-1-yl)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7584252.png)
![(1-Methylpyrrol-2-yl)-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]methanone](/img/structure/B7584259.png)

![4-[(4-Methyl-1,4-diazaspiro[5.5]undecan-1-yl)methyl]-1,3-thiazole](/img/structure/B7584267.png)

![1-(2-Chloroprop-2-enyl)-4-methyl-1,4-diazaspiro[5.5]undecane](/img/structure/B7584282.png)
